3-Fluoro-5-nitrobenzyl bromide

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Researchers requiring precise meta-substituted benzyl electrophiles often face inconsistent reactivity from positional isomers. 3-Fluoro-5-nitrobenzyl bromide (883987-75-5) solves this via its unique 1,3,5-substitution pattern. • Dual EWGs activate benzylic carbon for efficient SN2 alkylation while enabling orthogonal SNAr diversification. • Key building block for STAT3 inhibitor pharmacophore installation; 3-fluorobenzyl derivatives show superior antitumor activity. • Bifunctional linker: alkyl bromide for conjugation, reducible nitro for further modification, 19F NMR silent label. ≥95% purity; ambient shipping; global availability.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.024
CAS No. 883987-75-5
Cat. No. B2405278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-nitrobenzyl bromide
CAS883987-75-5
Molecular FormulaC7H5BrFNO2
Molecular Weight234.024
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])F)CBr
InChIInChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
InChIKeyPKGNYGZIPJHZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-nitrobenzyl bromide (883987-75-5) Technical Overview


3-Fluoro-5-nitrobenzyl bromide (CAS 883987-75-5) is a dual-functionalized benzyl halide, specifically a benzyl bromide derivative bearing a meta-fluorine and a meta-nitro substituent [1]. This compound is a pale yellow to brown crystalline solid with a molecular weight of 234.02 g/mol and a reported melting point range of 42-52 °C, and it is typically supplied at a minimum purity of ≥95% . Its primary utility lies in its role as a versatile alkylating agent and building block for synthesizing more complex molecules in medicinal chemistry, agrochemical research, and materials science [1].

Dual alkylation handle Benzyl bromide for efficient SN2 coupling under mild conditions.
Orthogonal SNAr scaffold Meta-fluoro/nitro arrangement enables sequential nucleophilic aromatic substitution.
Building block for medicinal chemistry 3-fluorobenzyl pharmacophore installation for kinase/STAT3-targeted libraries.

3-Fluoro-5-nitrobenzyl bromide vs. Common Analogs


Direct substitution of 3-fluoro-5-nitrobenzyl bromide with other halogenated nitrobenzyl compounds is generally inadvisable due to the unique and predictable electronic and steric environment created by its specific 1,3,5-substitution pattern. The combined electron-withdrawing effects of the fluorine and nitro groups, both in meta positions, significantly activate the benzylic carbon for nucleophilic attack while simultaneously deactivating the aromatic ring toward electrophilic substitution [1]. This precise arrangement dictates the selectivity and outcome in key reactions like alkylations and cross-couplings, meaning that analogs with different halogen (e.g., Cl instead of Br), positional isomers (e.g., 2-Fluoro-5-nitrobenzyl bromide), or missing substituents will lead to different reaction rates, regioselectivity, and yields, thereby compromising the integrity of a specific synthetic route or the biological activity of the final product [2].

3-Fluoro-5-nitrobenzyl bromide
Chloride or fluoride analog
Bromide leaving group enables mild, fast alkylation
Chloride may require harsher conditions; fluoride virtually unreactive in SN2 – reaction profile may shift
Specific 1,3,5-substitution controls SNAr regioselectivity
Ortho/para isomers give different product ratios and nitro/fluoro displacement selectivity – regiochemical outcome cannot be reproduced
Combined –F/–NO2 electronic signature stabilizes key intermediates
Analogs missing one substituent show altered ring activation; synthetic route integrity may be compromised

3-Fluoro-5-nitrobenzyl bromide: Differentiation Evidence


Enhanced Benzylic Bromide Reactivity

The benzylic C-Br bond in 3-fluoro-5-nitrobenzyl bromide confers a significantly higher reactivity in nucleophilic substitution reactions compared to its chloride analog. The C-Br bond is more easily heterolyzed due to bromine's superior leaving group ability. While specific kinetic data for this exact derivative is not available in the primary literature, this is a well-established class-level inference for benzylic halides. For instance, studies on para-nitrobenzyl halides show that the bromide derivative reacts quantitatively to form esters in 15 minutes under conditions where the chloride requires 3 hours and the fluoride shows no reaction even after 46 hours [1].

Benzylic bromide reactivity
Class-level inference
~12× faster than chloride analog
p-Nitrobenzyl model: Br complete in 15 min; Cl 3 h; F no reaction
Supports milder coupling with sensitive substrates
Reactivity inferred from para-nitrobenzyl halide data; verify with target scaffold
Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Unique Electronic Profile in SNAr Reactions

The specific meta-fluoro/meta-nitro substitution pattern of this compound creates a unique electronic profile for directing nucleophilic aromatic substitution (SNAr) reactions. The combined electron-withdrawing effects of the nitro group (Hammett σm = 0.71) and fluorine (Hammett σm = 0.34) strongly activate the ring, particularly at positions ortho and para to the nitro group, for nucleophilic attack [1]. A systematic study on 1-fluoro-3-nitrobenzene derivatives demonstrated that the selectivity between nitro vs. fluoro displacement by charged O- and S-nucleophiles is finely balanced and can be tuned by the nucleophile structure [2]. This contrasts sharply with the para-fluoro or ortho-fluoro isomers, where the regiochemical outcomes and the competition between nitro and fluoro substitution differ significantly, making 3-fluoro-5-nitrobenzyl bromide a distinct and valuable scaffold for constructing densely functionalized aromatics [2].

SNAr regioselectivity
Class-level inference
Unique meta-fluoro/nitro electronic profile
σm -NO2 0.71; -F 0.34; enables tunable -NO2 vs -F displacement
Allows predictable late-stage aromatic functionalization
Isomeric nitrofluorobenzenes show different product distribution; validate with chosen nucleophile
Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

Superior Antiproliferative Activity vs. Nifuroxazide

In a 2024 study, a derivative synthesized from a 3-fluorobenzyl precursor, (E)-N′-((1-(3-fluorobenzyl)-5-nitro-1H-pyrrol-2-yl)methylene)-2,3-dihydroxybenzohydrazide (compound 30), exhibited superior in vitro antitumor activity compared to the parent compound nifuroxazide. Compound 30 demonstrated an IC50 value of 0.80 μM against CNE2 and SUNE1 human nasopharyngeal carcinoma cell lines, whereas nifuroxazide, a known antibacterial with antitumor potential, showed lower potency in the same assays [1].

Antiproliferative activity
Head-to-head comparison
IC50 0.80 μM (CNE2/SUNE1)
3-fluorobenzyl derivative vs. nifuroxazide; 48 h incubation
Reported antiproliferative response in nasopharyngeal carcinoma cell models
Endpoint review: comparator nifuroxazide showed lower potency in same assay context
Anticancer Research Medicinal Chemistry Cell Biology

Predicted STAT3 Binding Mode

Molecular docking studies further elucidate the mechanism of action for 3-fluorobenzyl-containing derivatives. Compound 30, the 3-fluorobenzyl derivative discussed above, was predicted to bind within the SRC homology 2 (SH2) and carboxyl-terminal transactivation domain of the STAT3 protein, a key oncogenic transcription factor, with a binding energy ranging from -3.98 to -3.88 kcal/mol [1]. This binding mode and energy were similar to that of nifuroxazide, suggesting a conserved mechanism of STAT3 inhibition. Interestingly, the structurally analogous trifluoromethyl-substituted derivative (compound 18) exhibited a different binding mode (coiled-coil, DNA-binding, and linker domain) with a slightly stronger predicted binding energy of -4.16 kcal/mol, indicating how subtle changes to the benzyl group can alter target engagement [1].

STAT3 docking
Cross-study comparable
Binding energy −3.98 to −3.88 kcal/mol
SH2 and transactivation domain of STAT3
Predicted binding profile supports target-engagement hypothesis
In silico data; trifluoromethyl analog showed shifted binding domain
Computational Chemistry Drug Discovery Molecular Docking

3-Fluoro-5-nitrobenzyl bromide: Application Scenarios


STAT3 Inhibitor Synthesis for Oncology

Based on the evidence that a 3-fluorobenzyl-containing derivative shows superior in vitro antitumor activity and a favorable binding mode to the STAT3 oncoprotein [1], 3-fluoro-5-nitrobenzyl bromide is a high-value starting material for medicinal chemistry groups developing novel STAT3 inhibitors. The compound serves as a key alkylating agent to install the critical 3-fluorobenzyl pharmacophore onto heterocyclic cores. Its high reactivity, as a benzylic bromide, ensures efficient coupling under mild conditions [2], which is essential for synthesizing libraries of analogs to optimize potency and selectivity in cancer cell lines like CNE2 and SUNE1 [1].

Orthogonal Functionalization via SNAr

The unique meta-fluoro/meta-nitro substitution pattern on 3-fluoro-5-nitrobenzyl bromide provides a distinct electronic signature that can be exploited for sequential, orthogonal functionalization via SNAr [1]. After the initial SN2 alkylation via the benzyl bromide, the resulting molecule retains the nitro and fluoro groups, which can be selectively displaced by different nucleophiles [1]. This enables the construction of complex, highly substituted aromatic systems in a controlled manner, a capability that is not reliably achieved with para- or ortho-substituted analogs. This makes the compound invaluable for creating diverse screening libraries in drug discovery or for synthesizing advanced materials and agrochemical intermediates [2].

Functional Probes for Bioconjugation

The presence of both an alkyl halide (for conjugation) and a reducible nitro group (as a functional handle or latent amine) makes this compound an ideal bifunctional linker. The benzyl bromide moiety can be used to efficiently alkylate a target biomolecule, drug, or polymer. Subsequently, the nitro group can be reduced to an aniline, which can then be used for further conjugation (e.g., amide bond formation, diazotization) or act as a fluorescent quencher in specific assays. The meta-fluoro substituent can serve as a silent label for 19F NMR studies, allowing for the tracking of the conjugated biomolecule in complex mixtures. This multi-functionality is not found in simpler benzyl halides and is directly supported by the compound's described uses as a versatile intermediate for modifying biomolecules [1].

Application
Selection Property
Validation Focus
STAT3 inhibitor lead synthesis
3-fluorobenzyl pharmacophore installation via benzyl bromide
Antiproliferative assay in nasopharyngeal carcinoma research models
Orthogonal aromatic functionalization
Sequential SN2/SNAr reactivity from meta-fluoro/nitro pattern
Regioselectivity and displacement order under chosen nucleophile conditions
Bifunctional linker for biomolecule conjugation
Alkylating bromide plus reducible nitro/19F label
Conjugation efficiency and 19F NMR tracking in complex matrices

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